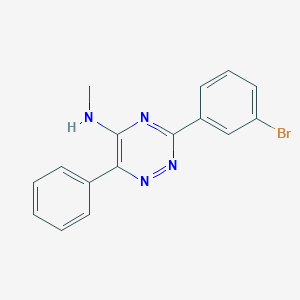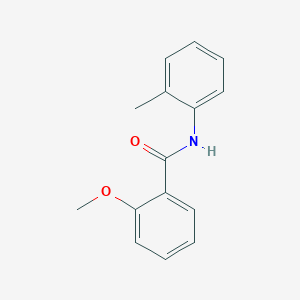
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is a chemical compound that has been extensively studied by scientists due to its potential in various fields of research. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has been extensively studied for its potential in various fields of scientific research. This compound has shown promising results in the fields of medicinal chemistry, drug discovery, and cancer research. It has been reported to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer progression and inflammation. It is believed that this compound exerts its anti-cancer and anti-inflammatory effects through the modulation of these pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone in lab experiments is its potential in drug discovery and development. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone. One direction is to further investigate its anti-cancer and anti-inflammatory properties and identify the specific enzymes and signaling pathways that it targets. Another direction is to develop new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in vivo, which will be important for its development as a new drug.
Conclusion
In conclusion, 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is a chemical compound that has shown promising results in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
Métodos De Síntesis
The synthesis of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has been reported using various methods. One of the most commonly used methods involves the reaction of 2-ethoxy-3-formyl quinoline with 1-phenyl-3-methyl-5-pyrazolone in the presence of acetic anhydride. This reaction yields the desired product, which is then purified and characterized using various analytical techniques.
Propiedades
Nombre del producto |
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone |
|---|---|
Fórmula molecular |
C22H21N3O3 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
3-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)-7-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21N3O3/c1-3-28-17-10-9-16-11-18(22(27)23-19(16)12-17)21-13-20(24-25(21)14(2)26)15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3,(H,23,27) |
Clave InChI |
VAUNDSAONDNYBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)






![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)